molecular formula C18H13N3O3 B2613284 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-37-8

1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2613284
CAS No.: 929974-37-8
M. Wt: 319.32
InChI Key: CEGALBYAHSRKPS-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a furan ring, a pyrazolo[3,4-b]pyridine core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then coupled with a pyrazolo[3,4-b]pyridine derivative. The carboxylic acid group is introduced through subsequent functional group transformations. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, hydrogen gas with palladium on carbon for reduction, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its combination of a furan ring, a pyrazolo[3,4-b]pyridine core, and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-18(23)14-9-16(12-5-2-1-3-6-12)20-17-15(14)10-19-21(17)11-13-7-4-8-24-13/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGALBYAHSRKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=CO4)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-37-8
Record name 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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